3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of heterocyclic compound containing nitrogen atoms. The presence of the dimethoxy groups and the methylbenzyl group suggest that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-1-yl group, the introduction of the dimethoxy groups, and the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide portion of the molecule is likely to be planar due to the conjugation between the benzene ring and the amide group. The pyrazolo[3,4-d]pyrimidin-1-yl group would add additional rings to the structure .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The dimethoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the dimethoxy groups could potentially increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .Scientific Research Applications
- Protective Group Strategy : The 3,4-dimethoxybenzyl group acts as a protective group for thiol moieties. It enhances solubility and stability during precursor synthesis, cleaving off during monolayer formation . Researchers can explore its utility in other contexts, such as peptide synthesis.
- Self-Assembled Monolayers (SAMs) : Investigate the formation of SAMs using this compound. Its protective group enhances precursor solubility, leading to well-structured monolayers. Applications include surface functionalization, sensors, and molecular electronics .
- Anti-Inflammatory and Analgesic Properties : Analogous derivatives have shown anti-inflammatory and analgesic activities . Researchers could assess this compound’s bioactivity in relevant assays.
- Ulcerogenic Index : Evaluate its safety profile, including ulcerogenic potential, compared to standard drugs like indomethacin and celecoxib .
Organic Synthesis and Protecting Groups
Materials Science and Surface Chemistry
Pharmacology and Bioactivity
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-4-6-17(7-5-16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)18-8-9-20(32-2)21(12-18)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJCOPOIOVRIIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide |
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